REACTION_CXSMILES
|
[CH2:1]([O:5][C:6]1[CH:11]=[C:10]([CH3:12])[C:9]([N:13]=NC2C=CC=CC=2)=[C:8]([CH3:21])[CH:7]=1)[CH2:2][CH2:3][CH3:4].S(S([O-])=O)([O-])=O.[Na+].[Na+]>C(O)C>[CH2:1]([O:5][C:6]1[CH:11]=[C:10]([CH3:12])[C:9]([NH2:13])=[C:8]([CH3:21])[CH:7]=1)[CH2:2][CH2:3][CH3:4] |f:1.2.3|
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Name
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4-butoxy-2,6-dimethylazobenzene
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Quantity
|
53.4 g
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Type
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reactant
|
Smiles
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C(CCC)OC1=CC(=C(C(=C1)C)N=NC1=CC=CC=C1)C
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Name
|
|
Quantity
|
121.4 g
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Type
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reactant
|
Smiles
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S(=O)([O-])S(=O)[O-].[Na+].[Na+]
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Name
|
|
Quantity
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480 mL
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Type
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solvent
|
Smiles
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C(C)O
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Type
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CUSTOM
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Details
|
with stirring
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
To a flask fitted
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Type
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TEMPERATURE
|
Details
|
with reflux condenser and stirrer
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Type
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TEMPERATURE
|
Details
|
The mixture was heated
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Type
|
CUSTOM
|
Details
|
close
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Type
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TEMPERATURE
|
Details
|
The mixture was refluxed for 75 min
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Duration
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75 min
|
Type
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DISTILLATION
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Details
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Most of the alcohol was distilled off
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Name
|
|
Type
|
product
|
Smiles
|
C(CCC)OC1=CC(=C(N)C(=C1)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |